molecular formula C15H8F8N2O6 B11646781 5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one

5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one

Cat. No.: B11646781
M. Wt: 464.22 g/mol
InChI Key: PUYSEWGYYDLEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one typically involves multi-step organic reactions. The starting materials are usually substituted benzaldehydes and nitroalkanes. The key steps may include:

    Aldol Condensation: The initial step involves the condensation of substituted benzaldehyde with a nitroalkane under basic conditions to form an intermediate nitroalkene.

    Cyclization: The nitroalkene undergoes cyclization in the presence of a suitable catalyst to form the chromen-4-one core.

    Nitration: The chromen-4-one core is then nitrated using a nitrating agent such as nitric acid to introduce nitro groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro or fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. The nitro and fluorinated groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethyl-6,8-dinitro-4H-chromen-4-one: Lacks the octafluorobutyl group.

    5,7-dimethyl-6,8-dinitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one: Contains a shorter fluorinated chain.

    5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3-hexafluoropropyl)-4H-chromen-4-one: Contains a different fluorinated chain length.

Uniqueness

The presence of the octafluorobutyl group in 5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)-4H-chromen-4-one imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C15H8F8N2O6

Molecular Weight

464.22 g/mol

IUPAC Name

5,7-dimethyl-6,8-dinitro-2-(1,1,2,2,3,3,4,4-octafluorobutyl)chromen-4-one

InChI

InChI=1S/C15H8F8N2O6/c1-4-8-6(26)3-7(13(18,19)15(22,23)14(20,21)12(16)17)31-11(8)10(25(29)30)5(2)9(4)24(27)28/h3,12H,1-2H3

InChI Key

PUYSEWGYYDLEKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C=C(OC2=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.